molecular formula C27H20N2O7 B2866651 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 866341-77-7

2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2866651
CAS No.: 866341-77-7
M. Wt: 484.464
InChI Key: MUSPFEKRQGSMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[ Note: The following is a generic template. Specific applications, mechanisms of action, and research values for this compound could not be verified in the search results and must be filled in by a subject matter expert.] 2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(2H-1,3-benzodioxol-5-yl)acetamide is a synthetic organic compound of high purity designed for research applications. Its complex structure, featuring a [1,4]dioxino[2,3-g]quinolin core and a benzodioxol acetamide group, makes it a compound of significant interest in medicinal chemistry and pharmacological screening. Researchers can explore its potential as a key intermediate in organic synthesis or investigate its bioactivity in various biochemical assays. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheet (SDS) and conduct their own analysis to confirm the compound's identity and purity before use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O7/c30-25(28-17-6-7-21-22(10-17)36-15-35-21)14-29-13-19(26(31)16-4-2-1-3-5-16)27(32)18-11-23-24(12-20(18)29)34-9-8-33-23/h1-7,10-13H,8-9,14-15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSPFEKRQGSMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=CC=C4)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

The 4-chlorobenzoyl variant (C₂₇H₂₀ClN₂O₇) introduces a halogen, which may improve binding affinity to hydrophobic pockets in target proteins but could elevate toxicity risks (). Replacing the 1,3-benzodioxol-5-yl group with 2,4-dimethoxyphenyl () retains similar polarity but alters hydrogen-bonding capacity due to methoxy vs. dioxol oxygen positioning.

Computational Similarity: Structural analogs share a high Tanimoto coefficient (>0.85) in fingerprint-based comparisons, suggesting conserved pharmacophoric features ().

Hypothetical Pharmacological Profiles

While biological data for the target compound are absent in the evidence, inferences can be drawn from related compounds:

  • Anticancer Potential: Analogous [1,4]dioxinoquinoline derivatives with substituted benzoyl groups exhibit activity against cancer cell lines, likely through topoisomerase inhibition or intercalation ().
  • CNS Activity : The 1,3-benzodioxol moiety is structurally similar to psychoactive compounds (e.g., MDMA derivatives), suggesting possible blood-brain barrier penetration ().
  • Metabolic Stability : The dioxol ring may confer resistance to oxidative metabolism compared to methoxy-substituted analogs, extending half-life ().

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